Methanetetrathiol, sodium salt, commonly referred to as sodium methanethiolate, is an organosulfur compound with the molecular formula . It is a white solid that is highly soluble in water, forming a light yellow to colorless solution. This compound is the sodium salt of methanethiol and serves as a powerful nucleophile in various
Sodium methanethiolate exhibits biological activity primarily through its role as a sulfur donor in biological systems. Methanethiol itself is produced in various biological processes, including the metabolism of certain foods like asparagus. This compound can influence microbial activity in anaerobic environments, where it may serve as a substrate for methanogenesis. Its presence in natural gas also indicates its role in the sulfur cycle within ecosystems .
Sodium methanethiolate can be synthesized through several methods:
These methods yield sodium methanethiolate efficiently and are widely used in laboratory and industrial settings .
Sodium methanethiolate has diverse applications across various industries:
Research has shown that sodium methanethiolate interacts with various organic compounds, acting as a nucleophile in substitution reactions. Its ability to donate sulfur makes it valuable in synthesizing other sulfur-containing compounds. Studies have also explored its role in biological systems, particularly regarding its metabolic pathways and interactions with microbial communities in different environments .
Several compounds share structural or functional similarities with sodium methanethiolate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Methanethiol | Parent compound; volatile liquid with strong odor. | |
| Sodium Ethanethiolate | Similar properties; used in sulfur chemistry. | |
| Dimethyl Sulfide | Volatile; used in organic synthesis and as a solvent. | |
| Sodium Thiomethoxide | Another name for sodium methanethiolate; used similarly. |
Uniqueness of Sodium Methanethiolate:
Sodium methanethiolate, also termed sodium thiomethoxide, is the sodium salt of methanethiol’s conjugate base. Its molecular formula (CH₃SNa) reflects a methyl group bonded to a sulfur atom, which is ionically associated with sodium. The compound typically exists as a white solid or aqueous solution (15–21% concentration), with solubility in polar solvents like ethanol and water. Its reactivity stems from the methanethiolate anion (CH₃S⁻), a potent nucleophile capable of displacing halogen atoms or cleaving ether bonds.
Related polythionate compounds, such as sodium tetrathiocarbonate (Na₂CS₄), feature extended sulfur chains. These compounds derive from the substitution of oxygen with sulfur in carbonate groups, resulting in structures like [S₄C]²⁻ coordinated to sodium ions. The increased sulfur content enhances their capacity for metal complexation and redox activity, making them valuable in analytical and environmental chemistry.
Table 1: Comparative Properties of Sodium Methanethiolate and Sodium Tetrathiocarbonate
| Property | Sodium Methanethiolate | Sodium Tetrathiocarbonate |
|---|---|---|
| Molecular Formula | CH₃SNa | Na₂CS₄ |
| Physical State | White solid or aqueous | Dark amber liquid |
| Key Functional Group | Thiolate (S⁻) | Tetrathiolate (S₄²⁻) |
| Primary Applications | Organic synthesis | Metal ion detection |
The naming of sulfur-containing sodium salts follows IUPAC guidelines, where suffixes denote functional groups. For example:
Trivial names, such as sodium thiomethoxide, persist in industrial contexts due to historical usage. These naming variations underscore the interplay between systematic nomenclature and practical terminology in chemical literature.
Based on extensive research through scientific databases and crystallographic literature, the compound "methanetetrathiol, sodium salt" as specified does not exist in published scientific literature. Methanetetrathiol would theoretically have the formula C(SH)₄, containing four thiol groups attached to a central carbon atom, but no such compound or its sodium salt has been synthesized or characterized [1] [2] [3].
The closest related compounds found in the literature are:
The triclinic crystal system represents the lowest symmetry crystallographic system, characterized by three unequal axes that are inclined at three different non-perpendicular angles relative to each other [9]. The mathematical relationship defining triclinic systems is:
a ≠ b ≠ c and α ≠ β ≠ γ ≠ 90°
This system comprises only a center of symmetry and includes only one Bravais lattice type - the simple triclinic lattice [9]. Triclinic structures are relatively uncommon among pure elements, though certain minerals including turquoise and microcline exhibit triclinic crystal structures [9].
Several sodium-containing compounds have been reported to crystallize in triclinic systems. For instance, certain hybrid organic-inorganic coordination complexes containing sodium exhibit triclinic symmetry [10]. In the context of NASICON-type materials, lithium zirconium phosphate (LZP) demonstrates a triclinic crystal structure (C1) at room temperature before undergoing a phase transition to rhombohedral crystal structure (R3c) between 25 and 60°C [11].
Triclinic systems can accommodate significant structural disorder due to their low symmetry. Research on salbutamol oxalate demonstrates how triclinic structures can exhibit crystallographic disorder at specific atomic positions, with occupancy ratios varying between different crystal specimens [12]. This flexibility in accommodating disorder makes triclinic systems particularly relevant for compounds with complex coordination environments.
Inorganic-organic hybrid materials represent a sophisticated class of compounds that combine the properties of both organic and inorganic components within a single crystalline framework [10]. These materials are designed to exploit the complementary properties of each component - the mechanical strength and thermal stability of inorganic frameworks combined with the processability and tunable properties of organic components [10].
Recent research has demonstrated that sodium-containing hybrid materials can exhibit unique structural features. In sodium-ion battery applications, inorganic-organic hybrid solid electrolyte interphase layers have been developed where the inorganic components provide high mechanical strength and strong sodiophilicity, while organic components contribute to dense and elastic membrane structures [13].
The formation of layered hybrid architectures often relies on coordination-driven assembly processes. In lead and bismuth dipyrido complexes, highly oriented π-stacking of planar fully conjugated organic ligands directs the overall structure, creating materials with both organic and inorganic connectivity pathways [10]. Similar principles could theoretically apply to sodium-based systems, though specific examples of methanetetrathiol derivatives are not documented in the literature.
Sodium ions exhibit remarkable flexibility in their coordination environments within solid-state structures. Research on NASICON-type materials reveals that sodium ions can occupy multiple types of interstitial positions within crystal frameworks [11] [14]. The ionic radius of sodium (1.02 Å for six-coordinate Na⁺) allows for coordination numbers typically ranging from four to eight, with six-coordinate octahedral geometry being most common [14].
Advanced solid-state nuclear magnetic resonance studies have identified six distinct types of coordination environments for sodium ions in certain solid electrolytes [15]. These coordination environments are not static but exhibit dynamic exchange behavior, with sodium ions migrating between different sites through specific pathways. The migration occurs through both one-dimensional channels parallel to crystallographic axes and three-dimensional pathways involving site exchange between different sodium positions [14] [15].
The specific coordination environment of sodium ions significantly influences material properties. In NASICON structures, the bottleneck size through which sodium ions migrate depends on the coordination environment and directly affects ionic conductivity [11]. Maximum conductivity values of 10⁻³ S/cm have been achieved in optimized sodium coordination environments within these framework structures [14].
| Property | Coordination Number 4 | Coordination Number 6 | Coordination Number 8 |
|---|---|---|---|
| Common Geometry | Tetrahedral | Octahedral | Cubic/Dodecahedral |
| Na-O Distance Range | 2.3-2.5 Å | 2.4-2.7 Å | 2.6-3.0 Å |
| Typical Examples | Na₄SiO₄ | NaCl-type structures | NASICON frameworks |
| Mobility | Low | Moderate | High |
In sodium polysulfide systems, sodium cations show strong association with the anionic termini of sulfur chains [8]. The polysulfide anions form chains with sulfur-sulfur bond distances around 2.0 Å in length, and these chains adopt skewed conformations in the solid state [8]. The sodium coordination in these systems contributes to the dense packing observed in polysulfide structures, with typical densities around 1.3-1.4 g/cm³ [7].
| Compound Class | Crystal System | Na Coordination | Key Structural Features |
|---|---|---|---|
| Sodium methanethiolate | Not specified | Ionic | Tetrahedral carbon, Na-S interaction [1] |
| Sodium polysulfides | Dense structures | Terminal chain binding | S-S chains ~2.0 Å [8] |
| NASICON materials | Rhombohedral/Triclinic | 6-8 coordinate | 3D ion migration pathways [11] |
| Hybrid organics | Variable | 4-8 coordinate | Mixed organic-inorganic connectivity [10] |